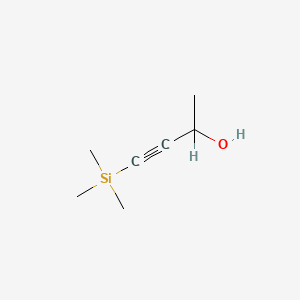









|
REACTION_CXSMILES
|
Cl[CH2:2][C:3]([O-:5])=O.[CH2:6]([Mg]Br)[CH3:7].[CH3:10][Si:11](Cl)([CH3:13])[CH3:12].Cl>CCOCC>[CH3:10][Si:11]([CH3:13])([CH3:12])[C:6]#[C:7][CH:3]([OH:5])[CH3:2]
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)[O-]
|
|
Name
|
|
|
Quantity
|
105 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Mg]Br
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was refluxed for 1.5 h
|
|
Duration
|
1.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was warmed to room temperature
|
|
Type
|
WAIT
|
|
Details
|
After 20 min
|
|
Duration
|
20 min
|
|
Type
|
CUSTOM
|
|
Details
|
the two layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ether (2×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic solutions were dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of the residue
|
|
Type
|
CUSTOM
|
|
Details
|
gave 19.9 g (98%) ii-a as a colorless liquid
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C[Si](C#CC(C)O)(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |